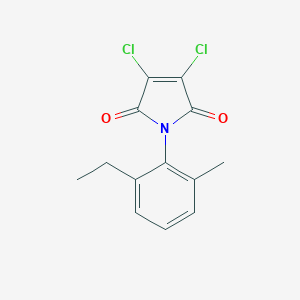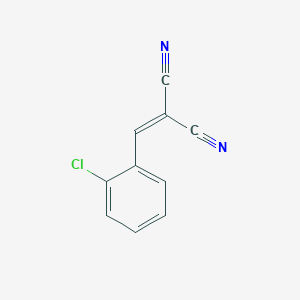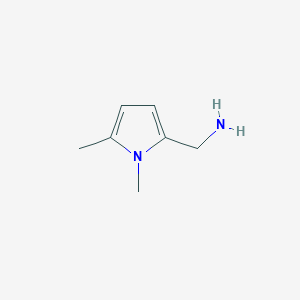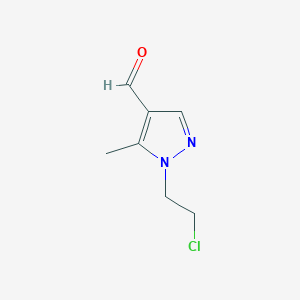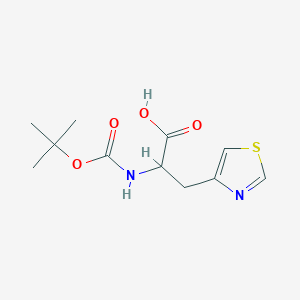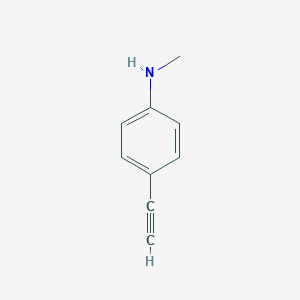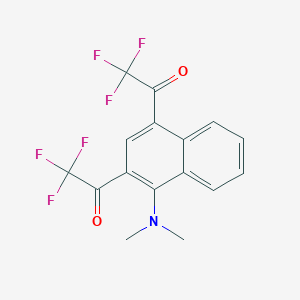
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol, also known as 2-Pyridylacetylene, is a chemical compound with the molecular formula C9H7NO. It is a yellow solid that is soluble in organic solvents like ethanol and chloroform. This compound has garnered attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It also inhibits the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and enhances the antioxidant capacity of cells. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-3-(pyridin-2-yl)prop-2-en-1-ol in lab experiments include its ease of synthesis, low toxicity, and potential applications in drug discovery. However, its limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
Several future directions can be pursued in the research of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol. These include the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action on other enzymes and signaling pathways. Additionally, the use of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol as a tool in chemical biology and medicinal chemistry can be further explored.
Scientific Research Applications
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several studies have focused on the development of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol derivatives as potential drug candidates for the treatment of various diseases.
properties
CAS RN |
113985-62-9 |
|---|---|
Product Name |
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(Z)-3-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3- |
InChI Key |
SDTYYJCFJVDMLT-HYXAFXHYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\CO |
SMILES |
C1=CC=NC(=C1)C=CCO |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO |
synonyms |
2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


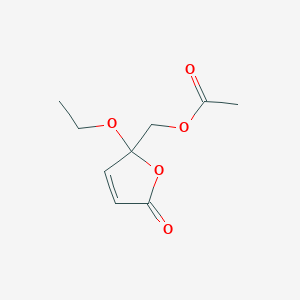
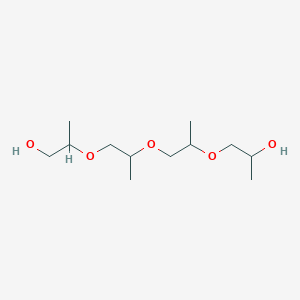
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
